molecular formula C7H11N5O2 B3047802 6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 144742-32-5

6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione

Cat. No.: B3047802
CAS No.: 144742-32-5
M. Wt: 197.19
InChI Key: RJORERBFPGLTAB-UHFFFAOYSA-N
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Description

6-(1-Piperazinyl)-1,3,5-triazine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C7H11N5O2 and its molecular weight is 197.19. The purity is usually 95%.
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Scientific Research Applications

Antagonist Activity

  • 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione derivatives have shown potent 5-HT2 antagonist activity, which is significant in the field of neuropsychopharmacology for the development of therapeutic agents (Watanabe et al., 1992).

Antitumor Properties

  • Novel derivatives of 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione have been synthesized and evaluated for their potential as antitumor agents, showing significant potency against human cell lines, thus highlighting its importance in cancer research (Al-Romaizan et al., 2019).

Chemical Reactions and Derivatives

  • Studies on the aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione have shown the formation of 5-aminomethylsubstituted pyrimidine derivatives, indicating the chemical versatility and reactivity of such compounds (Meshcheryakova et al., 2014).

Luminescent Properties

  • Research into piperazine substituted naphthalimide model compounds, including derivatives of 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione, has revealed interesting luminescent properties and photo-induced electron transfer, which could be significant in the development of optical materials and sensors (Gan et al., 2003).

Serotonin Receptor Agents

  • Derivatives of 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione have been identified as a new chemical family of potent 5-HT6 serotonin receptor agents, showing potential for the treatment of cognitive impairment (Latacz et al., 2019).

Properties

IUPAC Name

6-piperazin-1-yl-1H-1,3,5-triazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c13-6-9-5(10-7(14)11-6)12-3-1-8-2-4-12/h8H,1-4H2,(H2,9,10,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJORERBFPGLTAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70772126
Record name 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70772126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144742-32-5
Record name 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70772126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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